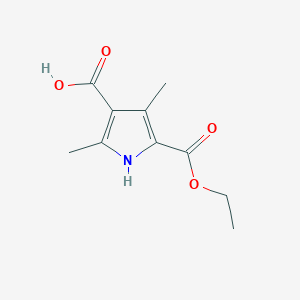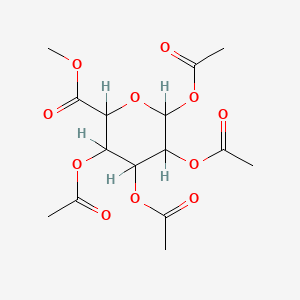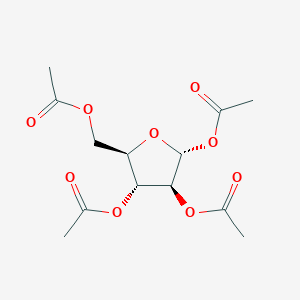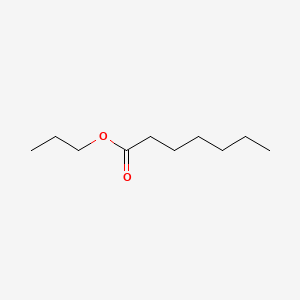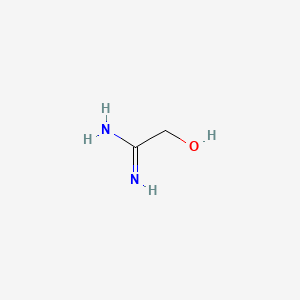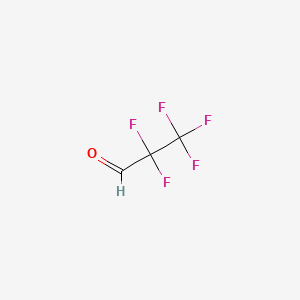
Pentafluoropropionaldehyde
説明
Pentafluoropropionaldehyde (PFPA) is a fluorinated aldehyde that has gained increasing attention in recent years due to its unique chemical properties and potential applications in various fields, including organic synthesis, material science, and biomedicine. PFPA is a highly reactive and versatile compound that can undergo a wide range of chemical reactions, such as nucleophilic addition, condensation, and oxidation, to form various functionalized derivatives.
科学的研究の応用
Chemical Synthesis
Pentafluoropropionaldehyde, due to its fluorinated nature, finds applications in chemical synthesis. For instance, pentafluorophenylammonium triflate (PFPAT), a related compound, has been shown to be an efficient catalyst in synthesizing 2,4,6-triarylpyridines, highlighting the utility of fluorinated compounds in organic synthesis. This methodology offers advantages such as short reaction times, high yields, and environmentally friendly processes (Montazeri et al., 2012).
Analytical Chemistry
Pentafluoropropionaldehyde and its derivatives are utilized in analytical chemistry. Pentafluorophenylhydrazine, a derivative, is used in the quantification of formaldehyde in cosmetics. This method involves in situ derivatization with pentafluorophenylhydrazine to form a hydrazone, which is then analyzed using gas chromatography (Rivero & Topiwala, 2004).
Material Science
In the field of material science, pentafluorophenyl acrylate and -methacrylate polymers, related to pentafluoropropionaldehyde, have been developed for the synthesis of multifunctional materials. These polymers react with primary and secondary amines, as well as alcohols, demonstrating their potential for creating diverse multifunctional materials (Eberhardt et al., 2005).
Microfluidics
In microfluidics, reactive polymer coatings derived from pentafluorophenol groups have been used to functionalize devices. This application demonstrates the relevance of fluorinated aldehydes in bioengineering, particularly for cell-based assays and clinical research (Lahann et al., 2003).
Green Chemistry
Pentafluoropropionic acid, closely related to pentafluoropropionaldehyde, is highlighted for its role in green chemistry. It serves as an efficient catalyst for the synthesis of various organic compounds, emphasizing the importance of fluorinated compounds in eco-friendly chemical processes (Montazeri et al., 2014).
特性
IUPAC Name |
2,2,3,3,3-pentafluoropropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF5O/c4-2(5,1-9)3(6,7)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPGOXJVTQTAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195027 | |
| Record name | Pentafluoropropionaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluoropropionaldehyde | |
CAS RN |
422-06-0 | |
| Record name | 2,2,3,3,3-Pentafluoropropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluoropropionaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentafluoropropionaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluoropropionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pentafluoropropionaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP47XVV2P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the reaction between pentafluoropropionaldehyde and enamines/imines in organic synthesis?
A1: Research indicates that pentafluoropropionaldehyde, similar to trifluoroacetaldehyde ethyl hemiacetal, can react with enamines and imines to yield beta-hydroxy-beta-pentafluoropropyl ketones []. This reaction pathway presents a valuable tool for incorporating the pentafluoropropyl group into organic molecules.
Q2: How does the reactivity of pentafluoropropionaldehyde compare to other halogenated aldehydes, such as trifluoroacetaldehyde and difluoroacetaldehyde, in reactions with enamines and imines?
A2: Studies demonstrate that pentafluoropropionaldehyde, alongside difluoroacetaldehyde ethyl hemiacetal, can effectively participate in reactions with enamines and imines to produce the corresponding beta-hydroxy ketones []. This suggests a similar reactivity pattern among these halogenated aldehydes, offering potential alternatives for synthesizing various fluorinated compounds.
Q3: Are there any computational studies investigating the conformational properties of pentafluoropropionaldehyde?
A3: Yes, theoretical calculations have been performed to determine the potential energy distributions and potential functions associated with the two rotors' internal rotation within the pentafluoropropionaldehyde molecule []. These studies contribute to a deeper understanding of the molecule's conformational preferences and dynamic behavior.
Q4: What insights can be gained from studying the dissociative electron capture process in pentafluoropropionaldehyde?
A4: Research has explored the dissociative electron capture mechanisms in pentafluoropropionaldehyde, along with other fluorinated aldehydes like trifluoroacetaldehyde and heptafluorobutyraldehyde []. Understanding these processes at a molecular level can shed light on the compound's behavior in electron-rich environments and its potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





